4-Chlorobenzyl isocyanate

CAS No.: 30280-44-5

Cat. No.: VC2505028

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30280-44-5 |

|---|---|

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | 1-chloro-4-(isocyanatomethyl)benzene |

| Standard InChI | InChI=1S/C8H6ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |

| Standard InChI Key | OAXSVEFCBLZGCA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN=C=O)Cl |

| Canonical SMILES | C1=CC(=CC=C1CN=C=O)Cl |

Introduction

Chemical Identity and Structure

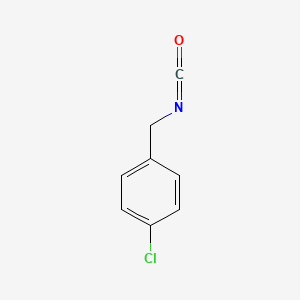

4-Chlorobenzyl isocyanate (CAS: 30280-44-5) is characterized by its distinctive structure featuring a chlorine atom at the para position of the benzyl group and a highly reactive isocyanate functional group (-N=C=O) attached via a methylene bridge. This structure grants the compound its unique chemical properties and reactivity profile.

The compound features a benzene ring with a chlorine substituent at the para position, with the isocyanate group attached to the benzene ring through a methylene (CH2) spacer. This arrangement results in a molecule with specific electronic distribution and reactivity patterns that differentiate it from other isocyanates such as 4-chlorophenyl isocyanate, which lacks the methylene bridge.

Identifiers and Nomenclature

The compound can be identified through various systematic and common names across different chemical databases and nomenclature systems. The following table summarizes the key identifiers:

| Parameter | Value |

|---|---|

| Common Name | 4-Chlorobenzyl isocyanate |

| IUPAC Name | 1-Chloro-4-(isocyanatomethyl)benzene |

| CAS Registry Number | 30280-44-5 |

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59 g/mol |

| InChI | 1S/C8H6ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |

| SMILES | Clc1ccc(CN=C=O)cc1 |

| ChemSpider ID | 2617888 |

| MDL Number | MFCD04039910 |

| PubChem Substance ID | 24874757 |

Physical and Chemical Properties

4-Chlorobenzyl isocyanate possesses specific physicochemical properties that determine its behavior in various chemical reactions and applications. The following table compiles these properties based on technical specifications and scientific literature:

| Property | Value |

|---|---|

| Physical State at 25°C | Liquid |

| Boiling Point | 233-234°C (lit.) |

| Density | 1.265 g/mL at 25°C (lit.) |

| Refractive Index | n20/D 1.5460 (lit.) |

| Flash Point | > 110°C (> 230.0°F) |

| Recommended Storage Temperature | 2-8°C |

| Solubility | Limited solubility in water; Soluble in most organic solvents |

| Stability | Moisture sensitive; reacts with water |

| Functional Groups | Isocyanate, chloro, aromatic |

| Monoisotopic Mass | 167.013791 |

The physical state of the compound may vary depending on environmental conditions, but it is generally handled and stored as a liquid under standard laboratory conditions. Its high boiling point reflects the molecular interactions and structural stability.

Reactivity and Chemical Behavior

The reactivity of 4-chlorobenzyl isocyanate is primarily determined by its isocyanate functional group, which is highly electrophilic at the carbon atom. This electrophilicity makes the compound susceptible to nucleophilic attack, particularly by compounds containing active hydrogen atoms such as alcohols, amines, and thiols.

From 4-Chlorobenzyl Halides

An alternative approach may involve converting 4-chlorobenzyl halides to isocyanates through multiple steps, potentially including:

-

Conversion to azides

-

Curtius rearrangement to form isocyanates

The exact conditions and protocols would need to be optimized for 4-chlorobenzyl isocyanate specifically, as reaction parameters may vary based on substrate structure.

Applications

4-Chlorobenzyl isocyanate finds applications in various fields due to its reactive isocyanate functionality and the specific electronic and steric properties conferred by the 4-chlorobenzyl group.

Organic Synthesis

As a building block in organic synthesis, the compound is valuable for:

-

Pharmaceutical intermediates: Used in the synthesis of complex bioactive compounds

-

Heterocyclic chemistry: Formation of various nitrogen-containing heterocycles

-

Cross-linking agents: Can function as bifunctional reagents in certain applications

In pharmaceutical research, the compound has been utilized in the synthesis of homopiperazine derivatives as seen in research by synthesizing 4-benzhydryl-N-(substituted phenyl)-1,4-diazepane-1-carboxamide derivatives .

Polymer Chemistry

In polymer science, isocyanates like 4-chlorobenzyl isocyanate can be utilized for:

-

Polyurethane synthesis: As a monomer or modifier for specialized polyurethanes

-

Surface modifications: For introducing specific functional groups to polymeric materials

-

Specialty adhesives: As a component in high-performance adhesive formulations

Analytical Chemistry

The compound may serve as:

-

Derivatization reagent: For analysis of compounds containing active hydrogen

-

Reference standard: In chromatographic and spectroscopic methods

| Hazard Type | Classification |

|---|---|

| Acute Toxicity (Oral) | Acute Tox. 4 |

| Acute Toxicity (Dermal) | Acute Tox. 4 |

| Acute Toxicity (Inhalation) | Acute Tox. 4 |

| Skin Irritation | Skin Irrit. 2 |

| Eye Irritation | Eye Irrit. 2 |

| Respiratory Sensitization | Resp. Sens. 1 |

| Skin Sensitization | Skin Sens. 1 |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 |

| Target Organs | Respiratory system |

| German Water Hazard Class | WGK 3 (Highly water-endangering) |

| Storage Class | 6.1C - Combustible acute toxic Cat.3 / toxic compounds |

Hazard Statements and Precautionary Measures

The following hazard statements apply to 4-chlorobenzyl isocyanate :

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

-

H335: May cause respiratory irritation

The corresponding precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash face, hands, and any exposed skin thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER if you feel unwell

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Personal Protective Equipment (PPE)

When handling 4-chlorobenzyl isocyanate, the following PPE is recommended :

-

Eye shields or face shields

-

Chemical-resistant gloves

-

Type ABEK (EN14387) respirator filter

-

Protective clothing covering skin surfaces

Analytical Methods

Several analytical techniques can be employed for the identification, quantification, and purity assessment of 4-chlorobenzyl isocyanate:

Spectroscopic Methods

-

FTIR Spectroscopy: The isocyanate functional group shows a characteristic strong absorption band at approximately 2270-2250 cm^-1, which is useful for identification and purity assessment.

-

NMR Spectroscopy: ^1H NMR and ^13C NMR provide structural confirmation with characteristic signals for the methylene protons adjacent to the isocyanate group.

-

Mass Spectrometry: Electron impact mass spectrometry typically shows a molecular ion peak at m/z 167 with characteristic fragmentation patterns.

Chromatographic Methods

-

Gas Chromatography (GC): Used for purity determination with appropriate columns and detection methods.

-

High-Performance Liquid Chromatography (HPLC): Can be employed for analysis using appropriate mobile phases and detection systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume